(2-Propoxypyrimidin-5-YL)boronic acid
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Overview
Description
(2-Propoxypyrimidin-5-YL)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a propoxy group at the 2-position. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Propoxypyrimidin-5-YL)boronic acid typically involves the borylation of a pyrimidine derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide or vinyl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction conditions are generally mild, and the borylated product can be purified using standard chromatographic techniques.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the recovery and recycling of reagents, such as boronic esters, can make the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: (2-Propoxypyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, leading to the formation of a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions on the pyrimidine ring.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Boronic Esters: Formed from oxidation reactions.
Substituted Pyrimidines: Formed from nucleophilic substitution.
Scientific Research Applications
(2-Propoxypyrimidin-5-YL)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-Propoxypyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boron-carbon bond through transmetalation with a palladium catalyst in Suzuki-Miyaura coupling . In biological systems, the boronic acid group can interact with diols and other nucleophiles, leading to the formation of reversible covalent bonds . This property is exploited in the design of boron-containing drugs and sensors.
Comparison with Similar Compounds
Phenylboronic Acid: Another widely used boronic acid in organic synthesis.
4-Formylphenylboronic Acid: Used in pharmaceutical synthesis and as an enzyme inhibitor.
Boronic Esters: Employed as protective groups in carbohydrate chemistry.
Uniqueness: (2-Propoxypyrimidin-5-YL)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H11BN2O3 |
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Molecular Weight |
181.99 g/mol |
IUPAC Name |
(2-propoxypyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O3/c1-2-3-13-7-9-4-6(5-10-7)8(11)12/h4-5,11-12H,2-3H2,1H3 |
InChI Key |
ZLKBIZWGWWVVJF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)OCCC)(O)O |
Origin of Product |
United States |
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